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Compound of Interest

Compound Name: 2,3-Diethyl-5-methylpyrazine

Cat. No.: B150936

This guide provides a comprehensive overview of the spectroscopic data for 2,3-Diethyl-5-
methylpyrazine (CAS No: 18138-04-0), a key aroma compound found in various foods and
used as a flavoring and fragrance agent. The following sections detail its nuclear magnetic
resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics, offering
valuable information for researchers, scientists, and professionals in drug development and
chemical analysis.

Molecular Structure and Properties

o |[UPAC Name: 2,3-diethyl-5-methylpyrazine

e Molecular Formula: CoH1aN2[1][2]

e Molecular Weight: 150.22 g/mol [1][2][3]

e Synonyms: Hazelnut pyrazine, 5-Methyl-2,3-diethylpyrazine[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The 'H and 3C NMR data for 2,3-Diethyl-5-methylpyrazine are presented below.

'H NMR Spectroscopic Data
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The proton NMR spectrum provides information about the chemical environment of the

hydrogen atoms in the molecule.

Chemical Shift (6) ppm

Description

~8.20 Singlet, 1H (aromatic C-H)

~2.78 Quartet, 2H (CH:z of ethyl group)
~2.72 Quartet, 2H (CH:z of ethyl group)
~2.49 Singlet, 3H (CHs on pyrazine ring)
~1.28 Triplet, 3H (CHs of ethyl group)
~1.20 Triplet, 3H (CHs of ethyl group)

Note: The data presented is a compilation from publicly available spectra. Actual chemical

shifts may vary slightly depending on the solvent and instrument frequency.

13C NMR Spectroscopic Data

The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule.

Chemical Shift (d) ppm

Carbon Assignment

155.19 C (aromatic)

152.88 C (aromaitic)

149.94 C (aromaitic)

140.91 C (aromatic)

27.71 CH: (ethyl)

27.15 CHz (ethyl)

21.07 CHs (methyl on ring)

13.26 CHs (ethyl)

13.06 CHs (ethyl)
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Source: PubChem.[4] The spectrum was acquired at 50.18 MHz in CDCls.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 2,3-Diethyl-5-methylpyrazine, electron ionization (El) is a common

method.

GC-MS Data

Gas chromatography coupled with mass spectrometry (GC-MS) is used to separate and

identify volatile compounds.

m/z Relative Intensity Putative Fragment
150 High Molecular lon [M]*
149 Moderate [M-H]*

135 High [M-CHs]*

121 Moderate [M-CzHs]*

107 Low Further Fragmentation

Source: NIST Mass Spectrometry Data Center.[1][4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Wavenumber (cm~?) Bond Functional Group
~2970-2870 C-H Alkyl stretch
~1580-1450 C=N, C=C Aromatic ring stretch
~1465-1375 C-H Alkyl bend
~1200-1000 C-N Stretch
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Note: Specific peak values can be found in various spectral databases.[5]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of pyrazine derivatives are

crucial for reproducible results.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of 2,3-Diethyl-5-methylpyrazine is dissolved in
about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCls), in a 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical
shift referencing (0O ppm).

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at
a proton frequency of 400 MHz or higher, is typically used.[6]

Data Acquisition: For tH NMR, a standard pulse sequence is used. For 13C NMR, a proton-
decoupled sequence is common to simplify the spectrum. Key parameters to be set include
the number of scans, relaxation delay, and spectral width.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain
the spectrum. Phase and baseline corrections are then applied.

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 2,3-Diethyl-5-methylpyrazine is prepared in a
volatile organic solvent like dichloromethane or methanol.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an
electron ionization (EI) source is used.[6]

GC Conditions: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly
employed. The oven temperature is programmed to ramp up to ensure good separation of
the analyte from any impurities. The injector temperature is typically set around 250°C.

MS Conditions: The EI source is operated at a standard electron energy of 70 eV. The mass
analyzer is set to scan a mass range that includes the molecular ion and expected fragments
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(e.g., m/z 40-200).

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and the characteristic fragmentation pattern.

Infrared (IR) Spectroscopy

o Sample Preparation: As 2,3-Diethyl-5-methylpyrazine is a liquid at room temperature, the
IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates
(e.g., NaCl or KBr).

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the
sample spectrum is acquired. The number of scans is typically set between 16 and 32 to
obtain a good signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the
proposed mass spectral fragmentation of 2,3-Diethyl-5-methylpyrazine.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b150936?utm_src=pdf-body
https://www.benchchem.com/product/b150936?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis
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Proposed Mass Fragmentation of 2,3-Diethyl-5-methylpyrazine
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Proposed Mass Fragmentation Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pyrazine, 2,3-diethyl-5-methyl- [webbook.nist.gov]

2. Pyrazine, 2,3-diethyl-5-methyl- [webbook.nist.gov]

3. fragrancematerialsafetyresource.elsevier.com
[fragrancematerialsafetyresource.elsevier.com]

4. 2,3-Diethyl-5-Methylpyrazine | C9H14N2 | CID 28905 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. 2,3-Diethyl-5-methylpyrazine(18138-04-0) IR Spectrum [chemicalbook.com]

6. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Diethyl-5-methylpyrazine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b150936?utm_src=pdf-body-img
https://www.benchchem.com/product/b150936?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=C18138040&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/18138-04-0.pdf
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/18138-04-0.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/28905
https://pubchem.ncbi.nlm.nih.gov/compound/28905
https://www.chemicalbook.com/SpectrumEN_18138-04-0_IR1.htm
https://www.benchchem.com/pdf/spectroscopic_analysis_and_comparison_of_pyrazine_2_carbonitrile_derivatives.pdf
https://www.benchchem.com/product/b150936#spectroscopic-data-nmr-ms-ir-of-2-3-diethyl-5-methylpyrazine
https://www.benchchem.com/product/b150936#spectroscopic-data-nmr-ms-ir-of-2-3-diethyl-5-methylpyrazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b150936#spectroscopic-data-nmr-ms-ir-of-2-3-diethyl-
5-methylpyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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